3,4-Dichlorostyrene

Übersicht

Beschreibung

3,4-Dichlorostyrene is a useful research compound. Its molecular formula is C8H6Cl2 and its molecular weight is 173.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 3,4-Dichlorostyrene are currently unknown. This compound is a derivative of styrene, which is a precursor to polystyrene and several copolymers . .

Mode of Action

The mode of action of this compound is not well-studied. As a derivative of styrene, it may interact with biological systems in a similar manner. Styrene is known to be metabolized by cytochrome P450 enzymes in the liver into toxic metabolites, which can cause oxidative stress and damage to cellular components . .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-defined. Given its structural similarity to styrene, it may be metabolized by similar pathways. Styrene metabolism involves the cytochrome P450 system, specifically CYP2E1

Pharmacokinetics

It is likely that, similar to styrene, it is absorbed through the lungs, skin, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine

Result of Action

Given its structural similarity to styrene, it may cause similar effects, such as oxidative stress and damage to cellular components . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . .

Biologische Aktivität

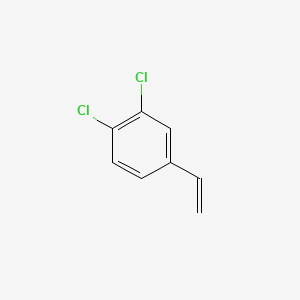

3,4-Dichlorostyrene (3,4-DCS) is an aromatic compound characterized by the presence of two chlorine atoms at the 3 and 4 positions of the styrene molecule. This compound has garnered attention due to its potential biological activities, including its effects on cellular processes and its toxicological implications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has a molecular formula of and a molecular weight of 189.04 g/mol. Its structure is represented as follows:

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 189.04 g/mol |

| Boiling Point | 200 °C |

| Melting Point | -50 °C |

| Solubility | Soluble in organic solvents |

Toxicology Studies

Research conducted by the National Toxicology Program (NTP) evaluated the toxicological profile of this compound in F344/N rats. Key findings from this study include:

- Carcinogenic Potential : No evidence of carcinogenic activity was observed in male or female rats exposed to varying concentrations (0, 400, 800, or 1,600 ppm) over a two-year period .

- Non-neoplastic Effects : Increased incidences of non-neoplastic lesions were noted in the liver and urinary bladder of female rats at higher doses. Specifically:

Genetic Toxicology

The compound exhibited varying results in genetic toxicity assays:

- In vitro tests indicated that this compound was not mutagenic in Salmonella typhimurium strains TA98 or TA100 .

- However, comet assays conducted in vivo revealed significant DNA damage in brain and liver cells of juvenile rats following exposure .

Case Studies

A study highlighted the effects of chlorinated styrenes on cellular processes. It was found that heavily substituted styrenes like this compound demonstrated limited reactivity due to steric hindrance when interacting with zeolite catalysts. This lack of reactivity suggests potential implications for its biological interactions and environmental persistence .

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways and induce oxidative stress. The following mechanisms have been proposed based on current research:

- Oxidative Stress Induction : Chlorinated compounds can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Disruption of Endocrine Function : Due to its structural similarity to certain hormones, there is potential for endocrine disruption.

Eigenschaften

IUPAC Name |

1,2-dichloro-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQFWAQRPATHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26140-94-3 | |

| Record name | Benzene, 1,2-dichloro-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26140-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00174331 | |

| Record name | 3,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-83-0 | |

| Record name | 1,2-Dichloro-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chlorine substitution in 3,4-Dichlorostyrene affect its polymerization behavior compared to styrene?

A1: Research indicates that the presence of chlorine atoms in the 3 and 4 positions of the styrene ring influences the reactivity of this compound in polymerization reactions. [, , ] While 2,5-Dichlorostyrene exhibits faster copolymerization with butadiene compared to styrene, this compound shows a slower rate, similar to 2,6-Dichlorostyrene. [] This suggests that the position of chlorine substitution plays a crucial role in the reactivity and resulting polymer characteristics. Further research on copolymerization with other monomers and the impact on the final polymer properties is needed to gain a comprehensive understanding.

Q2: How does the structure of this compound impact the properties of the resulting polymers compared to styrene?

A2: The introduction of chlorine atoms into the styrene ring significantly affects the properties of polymers derived from this compound. For instance, while copolymers based on 2,5-Dichlorostyrene demonstrate limited improvement in craze resistance and glass transition temperature compared to polystyrene, specific copolymers of this compound exhibit noteworthy enhancements. [] Notably, poly(this compound-co-2-ethylhexyl methacrylate) and poly(this compound-co-n-hexyl methacrylate) exhibit improved resistance to crazing compared to polystyrene. [] This highlights the potential of this compound in modifying polymer properties for specific applications.

Q3: How does this compound interact with the micropores of H-ZSM-5 zeolite crystals and what does this reveal about its reactivity?

A3: Studies employing time- and space-resolved optical and fluorescence microspectroscopy reveal that this compound, due to its bulky nature, cannot enter the pore system of H-ZSM-5 zeolite crystals. [] Consequently, it displays no reactivity within these pores, unlike less sterically hindered styrene derivatives. [] This finding underscores the importance of molecular size and shape in determining reactivity within confined environments like zeolite pores.

Q4: What is the impact of incorporating this compound into an unsaturated polyester resin on its water absorption and thermal stability?

A4: Incorporating this compound, similar to other chloro-substituted styrenes, into a maleic/phthalic anhydride-based unsaturated polyester resin leads to decreased water resistance and thermal stability. [] This reduction in performance is attributed to the influence of the chlorine substituents. [] The findings suggest that styrene residues play a significant role in the degradation process of these resins. [] This highlights the importance of considering the impact of substituents on the final application properties of polymers.

Q5: How does the presence of this compound affect the dynamic mechanical properties of a styrene-crosslinked unsaturated polyester resin?

A5: Research reveals that the incorporation of this compound into a styrene-crosslinked unsaturated polyester resin affects its dynamic mechanical properties. [] The α transition temperatures follow the expected order based on homopolymer trends, except for chlorostyrenes where dipolar interactions with the polyester chain are significant. [] This study suggests potential interactions between styrene bridges and the polyester matrix, further emphasizing the influence of substituents on polymer behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.